1,1'-(Cyclobutanediyl)bis-benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(Cyclobutanediyl)bis-benzene can be synthesized through several methods. One common approach involves the photochemical cycloaddition of styrene derivatives. The reaction typically requires ultraviolet light to induce the cycloaddition, forming the cyclobutane ring with phenyl substituents.
Industrial Production Methods
Industrial production of 1,1’-(Cyclobutanediyl)bis-benzene may involve similar photochemical methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and controlled light sources.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Cyclobutanediyl)bis-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the phenyl groups to cyclohexyl groups.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,1’-(Cyclobutanediyl)bis-benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 1,1’-(Cyclobutanediyl)bis-benzene exerts its effects involves binding to specific molecular targets. For example, it can bind to DNA, inhibiting the synthesis of RNA and DNA, which is crucial for its potential anticancer activity . The compound may also interact with proteins and enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane, 1,2-diphenyl, cis: A stereoisomer with different spatial arrangement of phenyl groups.
(2-Phenylcyclobutyl)benzene: Another structural isomer with phenyl groups in different positions.
Uniqueness
1,1’-(Cyclobutanediyl)bis-benzene is unique due to its trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer. This configuration affects its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
99415-93-7 |
---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(1-phenylcyclobutyl)benzene |
InChI |
InChI=1S/C16H16/c1-3-8-14(9-4-1)16(12-7-13-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI Key |
RMPAXPOFLJVREM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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